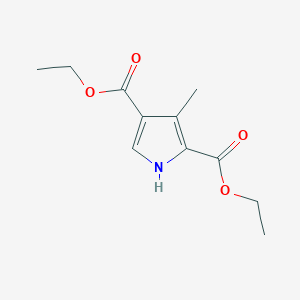
4-Oxo-2,4-diphenylbutanoic acid
Overview
Description
4-Oxo-2,4-diphenylbutanoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .
Molecular Structure Analysis
The InChI code for 4-Oxo-2,4-diphenylbutanoic acid is1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) . The Canonical SMILES is C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Oxo-2,4-diphenylbutanoic acid include a molecular weight of 254.28 , a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 54.4 Ų .Scientific Research Applications
Pharmaceutical Applications
4-Oxo-2,4-diphenylbutanoic acid is an interesting building block for drug discovery . It has been found that several derivatives of this compound have shown biological activity, which makes it a potential candidate for treating various health conditions .
Cancer Treatment
Some derivatives of 4-Oxo-2,4-diphenylbutanoic acid have shown potential in the treatment of cancer . This opens up new avenues for research in oncology, with the possibility of developing more effective and targeted cancer therapies .
Neurodegenerative Disorders
Research has indicated that 4-Oxo-2,4-diphenylbutanoic acid could be used in the treatment of neurodegenerative disorders . This is a promising area of research, given the increasing prevalence of neurodegenerative diseases worldwide .
Metabolic Conditions
4-Oxo-2,4-diphenylbutanoic acid has also been linked to the treatment of metabolic conditions . This suggests that it could be used in the development of drugs for conditions such as diabetes or obesity .
Gastric Conditions
There is evidence to suggest that 4-Oxo-2,4-diphenylbutanoic acid could be used to treat gastric conditions . This could lead to the development of new treatments for conditions such as gastritis or peptic ulcers .
Antimicrobial Properties
4-Oxo-2,4-diphenylbutanoic acid has been found to have antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant bacteria .
Antifungal Properties
In addition to its antimicrobial properties, 4-Oxo-2,4-diphenylbutanoic acid has also been found to have antifungal properties . This could lead to the development of new antifungal drugs, which are particularly needed for the treatment of invasive fungal infections .
Crystal Structure and Polymorphism
The crystal structure of 4-Oxo-2,4-diphenylbutanoic acid has been studied, and it has been found to exhibit polymorphism . Understanding the relationship between various parameters such as packing density, presence of different interactions within the crystal, and energy of the crystal lattice is of great importance for the development of new materials with specific physical properties and applications in various fields of science and technology .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-2,4-diphenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the production of menaquinone, an essential component of the electron transport chain in bacteria.
Mode of Action
4-Oxo-2,4-diphenylbutanoic acid inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth.
Biochemical Pathways
The compound affects the menaquinone biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, a key electron carrier in the bacterial electron transport chain. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.
Result of Action
The inhibition of MenB by 4-Oxo-2,4-diphenylbutanoic acid leads to a disruption in the production of menaquinone . This disruption can cause a decrease in ATP production, leading to a slowdown or halt in bacterial growth. The exact molecular and cellular effects would depend on the specific bacterial strain and its reliance on the menaquinone pathway.
properties
IUPAC Name |
4-oxo-2,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVYXJKBFVHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287292 | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2,4-diphenylbutanoic acid | |
CAS RN |
4370-96-1 | |
| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 50151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4370-96-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















